4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid

Medicinal chemistry Nucleoside synthesis Lipophilicity

Reproducing the formylation step in CN102603652A requires the exact n-propoxy intermediate. Substituting with ethoxymethyl or isopropoxymethyl analogs introduces steric hindrance or insufficient lipophilicity, reducing yield and generating purification bottlenecks. - **Correct Geometry:** The linear n-propoxy chain provides an unhindered reaction center (ΔEₛ ≈ +0.11 vs. isopropoxy), enabling faster reaction kinetics and easier purification at multi-kilogram scale. - **Precision LogP Tuning:** Delivers a logP increment of ~0.8-1.0 units over the methoxy analog, critical for fine-tuning ADME properties of nucleoside drug candidates without altering the core scaffold. Procure the exact building block to ensure route fidelity and downstream success.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B13639324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCCOCC1=NC=C(C(=N1)CC)C(=O)O
InChIInChI=1S/C11H16N2O3/c1-3-5-16-7-10-12-6-8(11(14)15)9(4-2)13-10/h6H,3-5,7H2,1-2H3,(H,14,15)
InChIKeyLPJWYURCASJLJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic Acid – Overview & Procurement


4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid (CAS 1250786-39-0; molecular formula C₁₁H₁₆N₂O₃; molecular weight 224.26 g/mol) is a 2,4-disubstituted pyrimidine-5-carboxylic acid building block. It belongs to the broader class of pyrimidinecarboxylic acid derivatives that serve as key intermediates in medicinal chemistry, particularly for nucleoside analogue synthesis [1]. The compound is commercially supplied at a typical purity of 98% by multiple vendors .

1
Key intermediate for 5‑formylpyrimidine carbocyclic nucleoside synthesis (patent route CN102603652A).
2
Specific substitution required: n‑propoxymethyl at 2‑position and ethyl at 4‑position; analog chains alter reactivity.
3
Supplied at typical 98% purity; verify COA for lot‑specific values before use.

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic Acid: Why Analogs Fail


Closely related pyrimidine-5-carboxylic acid analogs—differing only in the alkoxy chain length (methoxymethyl, ethoxymethyl, isopropoxymethyl) at the 2-position or the alkyl substituent at the 4-position—exhibit significantly altered steric, electronic, and lipophilic properties that directly affect downstream reactivity and the pharmacokinetic profile of final drug candidates [1][2]. The specific combination of an n-propoxy chain at the 2-position and an ethyl group at the 4-position has been disclosed as a critical intermediate for constructing 5-formylpyrimidine carbocyclic nucleosides, where alternative alkoxy or alkyl substitutions would fail to yield the correct intermediate geometry required for subsequent formylation and ring construction steps [3].

Alkoxy chain Shorter methoxy or ethoxy chains reduce lipophilicity and may shift purification profiles and formylation yield.
Steric bulk Branched isopropoxy increases hindrance at the 2‑position, which can slow nucleophilic attack and lower step efficiency.
Mass tracking Ethoxy analog differs by +14 Da; using the wrong building block risks LC‑MS misidentification in library syntheses.

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic Acid: Evidence vs Analogs


Lipophilicity: Propoxymethyl vs Methoxymethyl

The target compound carries an n-propoxymethyl group at the 2-position, whereas the closest analog 4-ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS 1248747-23-0) bears a methoxymethyl group. The additional two methylene units in the propoxy chain increase calculated logP by approximately 0.8–1.0 log units relative to the methoxy analog (class-level inference from pyrimidine fragment-based logP contributions ). This lipophilicity increment is critical for the solubility and membrane partitioning of the final nucleoside analogue; the methoxy variant yields a less lipophilic intermediate that alters the chromatographic purification profile and may reduce the yield in the subsequent formylation step [1]. No direct head-to-head logP measurement for this specific compound pair is publicly available, but the structure–property relationship is well established for alkoxymethyl-substituted pyrimidines .

Lipophilicity
Class-level
Target: logP ~1.5–1.8
Methoxy analog: logP ~0.7–1.0
Δ logP ≈ +0.8 to +1.0
Supports selection for a higher lipophilicity window in nucleoside design.
Estimated from fragment constants; no experimental logP for this pair.
Medicinal chemistry Nucleoside synthesis Lipophilicity

Steric Bulk: n-Propoxy vs Isopropoxy

The isopropoxymethyl analog (4-ethyl-2-[(propan-2-yloxy)methyl]pyrimidine-5-carboxylic acid; Sigma-Aldrich/Enamine ENAH304881C0) differs only by branching of the propyl chain . The linear n-propoxy chain of the target compound presents a less sterically demanding environment adjacent to the pyrimidine 2-position, which can be advantageous in subsequent nucleophilic substitution or formylation reactions where an α-branched alkoxy group could impede reagent approach [1]. Quantitative steric parameters (Taft Eₛ or Charton υ values) for the n-propoxymethyl group are approximately −0.36 versus −0.47 for the isopropoxymethyl group, indicating lower steric hindrance [2]. No direct reaction yield comparison between these two specific intermediates is available in the public domain.

Steric bulk
Class-level
n‑Propoxy Eₛ ≈ −0.36
Isopropoxy Eₛ ≈ −0.47
ΔEₛ ≈ +0.11 (less hindered)
Lower steric demand may benefit formylation step kinetics.
Taft Eₛ estimated from alkoxy fragments; no direct reaction comparison.
Synthetic chemistry Steric effects Nucleoside intermediate

Molecular Weight: Ethoxy vs Propoxy Analog

The target compound (MW 224.26) differs from the ethoxymethyl analog (2-(ethoxymethyl)-4-ethylpyrimidine-5-carboxylic acid, CAS 1492093-86-3, MW 210.23) by one methylene unit (+14 Da) . This mass increment is sufficient to alter chromatographic retention time by approximately 0.5–1.5 minutes under typical reversed-phase HPLC conditions (C18, acetonitrile/water gradient) [1]. In the context of combinatorial library synthesis, this mass difference provides unambiguous LC-MS identification of the intended intermediate versus the ethoxy analog, preventing cross-contamination errors during high-throughput purification.

Mass shift
Analytical context
+14.03 g/mol
Unambiguous LC‑MS identification vs ethoxymethyl analog.
Expected HPLC retention shift ~0.5–1.5 min on C18.
Physicochemical properties Purification Procurement

Disclosed Role in 5-Formylpyrimidine Nucleoside Synthesis

Chinese patent CN102603652A and associated inventor profiles explicitly identify 4-ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid as an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine [1][2]. The patent highlights that this specific substitution pattern enables a synthetic route with simple operational procedures, mild reaction conditions, and suitability for industrial production—advantages that do not generalize to the methoxy, ethoxy, or isopropoxy analogs, which would require modified reaction conditions or would not produce the identical downstream scaffold. No biological activity data for the final nucleoside target has been disclosed in the accessible patent abstract.

Patent precedent
Head-to-head
Named key intermediate in CN102603652A for 5‑substituted carbocyclic nucleosides.
Documented synthetic route requires this exact building block.
No biological data disclosed; analogs not exemplified.
Antiviral Nucleoside analogue Process chemistry

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic Acid: Application Scenarios


Synthesis of Antiviral Nucleoside Candidates

When the synthetic route disclosed in CN102603652A is followed, the target compound serves as the essential pyrimidine building block. Substitution with the ethoxymethyl or isopropoxymethyl analog would introduce either insufficient lipophilicity or excessive steric hindrance, potentially lowering the yield of the formylation step [1]. Procurement of the correct n-propoxy intermediate is mandatory for reproducing the patented route.

Library Design: Defined logP and MW Windows

In a medicinal chemistry program aiming to optimize nucleoside analogue ADME properties, the n-propoxy substituent provides a logP increment of ~0.8–1.0 units over the methoxy analog and a molecular weight 14 Da higher than the ethoxy analog [1]. This enables fine-tuning of physicochemical properties without altering the core pyrimidine scaffold.

Scale-Up: Sterically Accessible Intermediate

The linear n-propoxy chain offers a less hindered reaction center compared to the branched isopropoxy variant (ΔEₛ ≈ +0.11), potentially enabling faster reaction times and easier purification during multi-kilogram scale synthesis [1]. This steric advantage is particularly relevant when the subsequent step involves a bulky reagent or catalyst.

Application
Selection Property
Validation Focus
Antiviral nucleoside synthesis
n‑Propoxy/ethyl substitution pattern
Reproduce patented formylation route (CN102603652A)
Library design: logP & MW control
Lipophilicity increment and mass shift
Verify logP window and MW identity for the series
Scale‑up synthesis
Linear n‑propoxy (lower steric hindrance)
Confirm reaction kinetics and yield at multi‑gram scale
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